Cyclobutyrol

Übersicht

Beschreibung

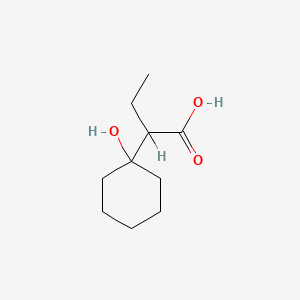

Cyclobutyrol is a hydroxy monocarboxylic acid with the chemical formula C10H18O3 . It is characterized by a hydroxy group geminal to a 1-carboxypropyl group on a cyclohexane ring . This compound is primarily used as a choleretic agent in bile therapy, where it inhibits biliary lipid secretion .

Wissenschaftliche Forschungsanwendungen

Cyclobutyrol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Auf seine Auswirkungen auf zelluläre Prozesse und Stoffwechselwege untersucht.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Gallensäuretheapie und Lebererkrankungen erforscht.

Industrie: In der Produktion von Arzneimitteln und als Zwischenprodukt in der chemischen Herstellung eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Sekretion von Gallensäuren hemmt. Es wirkt auf spezifische molekulare Ziele und Wege, die an der Gallensäurenproduktion und dem Lipidstoffwechsel beteiligt sind. Der genaue Mechanismus beinhaltet die Modulation von Enzymen und Transportproteinen, die für die Lipidsekretion verantwortlich sind, was zu einem verringerten Cholesterin- und Phospholipidspiegel in der Galle führt .

Wirkmechanismus

Target of Action

Cyclobutyrol is primarily used in bile therapy . It is a choleretic agent, which means it increases the volume of secretion of bile from the liver and thus aids in the digestion process .

Mode of Action

It is known to inhibit biliary lipids secretion . This suggests that this compound interacts with its targets in such a way that it reduces the secretion of cholesterol and phospholipids in the bile .

Biochemical Pathways

It is known that this compound affects the secretion of biliary lipids, which could imply an influence on lipid metabolism pathways .

Result of Action

The primary result of this compound’s action is an increase in bile secretion (choleresis) and a decrease in biliary lipids secretion . This can aid in digestion and potentially influence the metabolism of lipids in the body .

Action Environment

It is generally understood that factors such as diet, lifestyle, and exposure to other drugs or environmental chemicals can influence the action and efficacy of many drugs .

Biochemische Analyse

Biochemical Properties

Cyclobutyrol plays a significant role in biochemical reactions, particularly in the liver. It interacts with enzymes and proteins involved in bile production and lipid secretion

Cellular Effects

This compound has profound effects on various types of cells, especially hepatocytes, the primary cell type in the liver. It influences cell function by modulating bile production and lipid secretion

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a choleretic agent. It exerts its effects at the molecular level by interacting with certain biomolecules involved in bile production and lipid secretion

Metabolic Pathways

This compound is involved in the metabolic pathways related to bile production and lipid secretion It likely interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cyclobutyrol kann durch verschiedene organische Synthesemethoden hergestellt werden. Ein gängiger Ansatz beinhaltet die Reaktion von Cyclohexanon mit Buttersäure in Gegenwart eines geeigneten Katalysators. Die Reaktion erfordert typischerweise kontrollierte Temperatur- und Druckbedingungen, um die Bildung des gewünschten Produkts sicherzustellen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch einen mehrstufigen Syntheseprozess hergestellt. Der Prozess beginnt mit der Herstellung von Cyclohexanon, gefolgt von seiner Reaktion mit Buttersäure unter optimierten Bedingungen. Das Endprodukt wird durch Techniken wie Destillation und Umkristallisation gereinigt, um die gewünschte Reinheit und Ausbeute zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Cyclobutyrol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung substituierter Cyclohexanderivate.

Vergleich Mit ähnlichen Verbindungen

Cyclobutyrol gehört zur Klasse der organischen Verbindungen, die als Cyclohexanole bekannt sind. Ähnliche Verbindungen umfassen:

Cyclohexanol: Ein einfacher Alkohol mit einem Cyclohexanring.

Cyclohexanon: Ein Ketonderivat von Cyclohexanol.

Cyclohexanessigsäure: Ein Carbonsäurederivat von Cyclohexan.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Struktur einzigartig, die eine Hydroxygruppe und eine Carboxypropyl-Gruppe an einem Cyclohexanring umfasst. Diese einzigartige Struktur trägt zu seiner spezifischen choleretischen Aktivität und seiner Fähigkeit bei, die biliäre Lipidsekretion zu hemmen .

Eigenschaften

IUPAC Name |

2-(1-hydroxycyclohexyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVFTEMPSCMWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1130-23-0 (hydrochloride salt) | |

| Record name | Cyclobutyrol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862084 | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-16-3 | |

| Record name | α-Ethyl-1-hydroxycyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyrol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutyrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutyrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T4L120N6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Cyclobutyrol's choleretic effect?

A1: this compound induces choleresis, an increase in bile flow, primarily through a bile acid-independent mechanism. [, ] This means its effect on bile flow is not directly related to stimulating bile acid secretion. Research suggests its choleretic action is related to its pharmacokinetic properties and how it is excreted from the liver. []

Q2: How does this compound affect the secretion of different components of bile?

A2: While this compound increases overall bile flow, it selectively reduces the secretion of biliary lipids, specifically cholesterol and phospholipids. [, , ] Interestingly, it does not significantly modify bile acid secretion. [] This uncoupling effect on lipid secretion is a key characteristic of this compound's action.

Q3: Where in the liver does this compound exert its effects on biliary lipid secretion?

A3: Studies using isolated perfused rat livers suggest that this compound likely acts at the level of the canalicular membrane, which is the site of bile formation. [] It appears to interfere with the processes involved in the transport of cholesterol and phospholipids into the bile canaliculi without affecting bile acid secretion or intracellular vesicular transport. []

Q4: Are there any known structural analogs of this compound that exhibit similar effects on biliary lipid secretion?

A4: While the provided research focuses specifically on this compound, it mentions that "a number of organic anions are known to decrease biliary secretion of cholesterol and phospholipid without affecting bile acid secretion." [] This suggests that structural modifications of this compound or exploration of other organic anions could lead to the discovery of compounds with similar or even enhanced properties.

Q5: What are the potential implications of this compound's selective effects on biliary lipid secretion?

A5: By decreasing biliary cholesterol and phospholipid secretion without affecting bile acids, this compound administration leads to a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios and in the lithogenic index of the bile. [] This modification of bile composition could be of interest for conditions where altering the balance of biliary lipids is therapeutically relevant, such as in gallstone prevention.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.